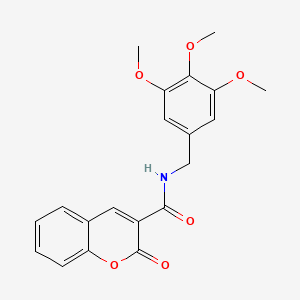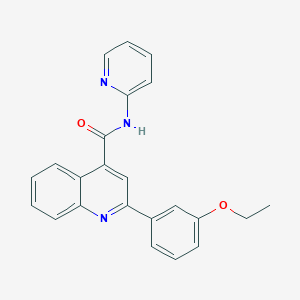![molecular formula C22H18Cl2N2O4 B3436608 2-(4-CHLOROPHENOXY)-N~1~-(3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B3436608.png)
2-(4-CHLOROPHENOXY)-N~1~-(3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)ACETAMIDE
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide is a synthetic organic compound It is characterized by the presence of chlorophenoxy groups and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-chlorophenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Amidation: The acyl chloride is reacted with 3-aminoacetophenone to form the intermediate amide.
Coupling: The intermediate amide is then coupled with another equivalent of 4-chlorophenoxyacetic acid under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the amide groups can yield corresponding amines.
Substitution: The chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving phenoxy and acetamide functionalities.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and acetamide groups could facilitate binding to active sites or allosteric sites, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 4-(2-(3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-(4-Chlorophenoxy)-N-{[3-(hydroxymethyl)phenyl]carbamothioyl}acetamide
Comparison
Compared to similar compounds, 2-(4-chlorophenoxy)-N~1~-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)acetamide is unique due to its specific combination of chlorophenoxy and acetamide groups. This structural arrangement may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c23-15-4-8-19(9-5-15)29-13-21(27)25-17-2-1-3-18(12-17)26-22(28)14-30-20-10-6-16(24)7-11-20/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQZDXSQXXMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA](/img/structure/B3436533.png)


![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3436564.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3436565.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B3436568.png)
![1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3436569.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B3436571.png)
![methyl 2-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3436584.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3436600.png)
![4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436615.png)
![2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B3436616.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3436617.png)
![1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3436618.png)
